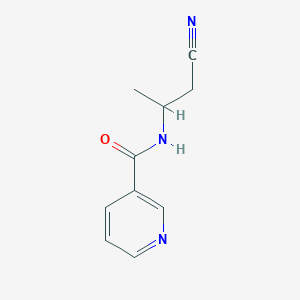![molecular formula C12H16ClN3O3 B7554591 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to the increased levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. It also increases the levels of GLP-1 and GIP, which stimulates insulin secretion and reduces blood glucose levels. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been shown to reduce the severity of pain and seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid in lab experiments is its specificity to DPP-IV. This allows for the selective inhibition of DPP-IV without affecting other enzymes or receptors. However, one limitation of using 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid. One potential direction is to investigate its potential therapeutic applications in other disease conditions such as diabetes, obesity, and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods and purification techniques to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid in animal models and humans.
Métodos De Síntesis
The synthesis of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 3-aminobutanoic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid. The purity of the compound is achieved through recrystallization and further purification techniques.
Aplicaciones Científicas De Investigación
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) in vitro and in vivo. It has also been found to reduce the severity of pain and seizures in animal models.
Propiedades
IUPAC Name |
3-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-6(2)11-14-5-8(13)10(16-11)12(19)15-7(3)4-9(17)18/h5-7H,4H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBHRZIPNVBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC(C)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

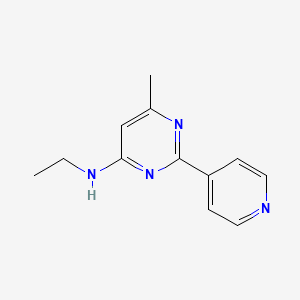
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)
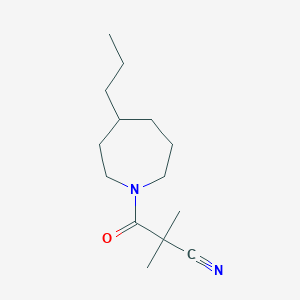
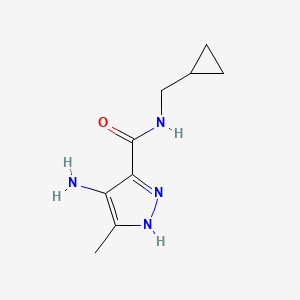
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
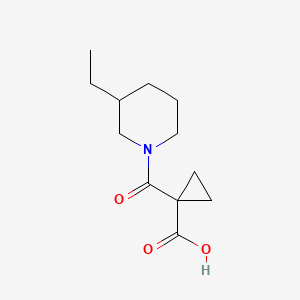
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)
